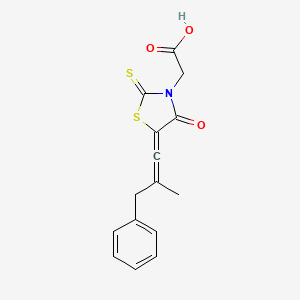

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid is a complex organic compound that belongs to the thiazolidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid typically involves multi-step organic reactions. Common starting materials might include 2-methyl-3-phenyl-propenal and thiazolidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions might convert the thioxo group to a thiol or other reduced forms.

Substitution: Various substitution reactions can occur, particularly at the phenyl ring or the thiazolidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Antifungal Activity

Research indicates that thiazolidine derivatives exhibit significant antifungal properties. For instance, studies have shown that certain thiazolidinones can inhibit the growth of Candida albicans, a common fungal pathogen. The mechanism often involves interference with glucose transport in fungal cells, leading to morphological changes and cell death . The compound (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic acid may share similar antifungal mechanisms due to its structural similarities with other effective thiazolidines.

Anticancer Properties

Thiazolidines have been investigated for their anticancer effects. They have demonstrated the ability to induce apoptosis in various cancer cell lines and inhibit tumor angiogenesis. Specifically, derivatives like ciglitazone have been shown to decrease the production of vascular endothelial growth factor (VEGF), a critical factor in tumor growth and metastasis . The potential of this compound as an anticancer agent warrants further exploration.

Anti-inflammatory Effects

Thiazolidines are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This action is particularly beneficial in chronic inflammatory diseases, making such compounds valuable candidates for therapeutic development .

Antimicrobial Activity

Beyond antifungal effects, thiazolidines exhibit antimicrobial activity against a range of pathogens, including bacteria and protozoa. Their ability to disrupt microbial cell functions positions them as potential agents in the fight against infectious diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-carboxylic acid: Used in various synthetic applications.

2-Methyl-3-phenyl-thiazolidine: A simpler analog with potential biological activity.

Uniqueness

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Biological Activity

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid is a compound that belongs to the thiazolidinedione family, which has garnered attention due to its diverse biological activities, particularly in antifungal and anticancer domains. This article explores its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.

- Molecular Formula : C15H13NO3S2

- Molecular Weight : 319.4 g/mol

- CAS Number : 124782-63-4

Antifungal Activity

Recent studies indicate that thiazolidinedione derivatives exhibit significant antifungal properties. For instance, compounds synthesized from thiazolidines have shown both fungistatic and fungicidal effects against Candida species. The mechanisms of action often involve alterations to the fungal cell wall morphology and interference with glucose transport systems .

Table 1: Antifungal Activity of Thiazolidinedione Derivatives

| Compound | Activity Type | MIC (mg/L) |

|---|---|---|

| Compound A | Fungistatic | 3.91 |

| Compound B | Fungicidal | 1.95 |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of thiazolidinediones is well-documented, with several derivatives demonstrating significant inhibitory effects on various cancer cell lines. For example, in vitro studies have shown that certain derivatives can inhibit proliferation in cancer cell lines such as A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) with IC50 values ranging from 7.0 to 20.3 µM .

Table 2: Anticancer Activity Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound I | A549 | 7.00 |

| Compound I | PC-3 | 10.30 |

| Compound I | HepG2 | 14.70 |

The mechanism of action for these compounds often involves microtubule disruption, promoting protofilament assembly similar to established anticancer agents like Taxol . This suggests a potential for developing new therapeutic agents based on the thiazolidinedione scaffold.

Case Studies

- Study on Antifungal Activity : A study conducted by Shah et al. demonstrated that derivatives of thiazolidines showed high antifungal activity, leading to morphological changes in yeast cell walls, indicating a novel mechanism of action that warrants further investigation .

- Anticancer Study : Another investigation evaluated the antiproliferative effects of thiazolidinedione derivatives on different cancer cell lines, revealing that certain compounds had superior activity compared to traditional chemotherapeutics, suggesting their potential as alternative treatments .

Properties

Molecular Formula |

C15H13NO3S2 |

|---|---|

Molecular Weight |

319.4 g/mol |

InChI |

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-6H,7,9H2,1H3,(H,17,18) |

InChI Key |

LHHYTTBHOMDUHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C1C(=O)N(C(=S)S1)CC(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.